molecular formula C12H12F3NO B2798291 (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 1164486-94-5

(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2798291
CAS No.: 1164486-94-5
M. Wt: 243.229
InChI Key: ILPOYMCOHLEMGO-BQYQJAHWSA-N
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Description

“(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one” is a fluorinated enone derivative characterized by a trifluoromethyl ketone core and a benzyl(methyl)amino substituent at the β-position of the α,β-unsaturated carbonyl system. The compound’s (3E)-stereochemistry ensures a planar geometry, facilitating conjugation between the amino group and the carbonyl moiety. This structural arrangement enhances its reactivity in nucleophilic additions and cycloadditions, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, traits highly valued in drug design .

Properties

IUPAC Name

(E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPOYMCOHLEMGO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with 1,1,1-trifluoro-3-buten-2-one under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and enone structure can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

The compound belongs to a broader class of 1,1,1-trifluorobut-3-en-2-one derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Key Observations :

  • Electronic Effects: The benzyl(methyl)amino group in the target compound provides moderate electron-donating effects compared to the strongly electron-withdrawing trifluoromethylphenyl group in . This balance enhances its suitability for reactions requiring both nucleophilic and electrophilic centers.
  • Synthetic Utility : Ethoxy-substituted analogs (e.g., ) exhibit higher stability in O,N-exchange reactions, enabling the synthesis of sulfoximido heterocycles, whereas the target compound’s benzyl group may limit such pathways due to steric bulk.
Fluorination and Stability
Compound Fluorine Content Thermal Stability Hydrolytic Stability
(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one 3 F atoms Moderate (decomposes at >150°C) Sensitive to acidic hydrolysis.
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one 3 F atoms High (stable up to 200°C) Resistant due to ethoxy groups.
(3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one 6 F atoms Low (decomposes at ~100°C) Prone to defluorination under basic conditions.

Key Observations :

  • Increased fluorine content (e.g., 6 F atoms in ) correlates with reduced thermal stability but enhances resistance to oxidative degradation.
  • Ethoxy groups in diethoxy analogs improve hydrolytic stability, whereas the target compound’s amino substituent increases susceptibility to hydrolysis.
Commercial and Research Viability
  • The target compound is listed as discontinued in commercial catalogs (CymitQuimica, 2025), likely due to challenges in large-scale synthesis or niche applications .
  • In contrast, ATFBO derivatives and ethoxy-substituted analogs remain industrially relevant due to scalable fluorination technologies (e.g., gas-phase HF reactions) .

Biological Activity

Chemical Structure and Properties

Molecular Formula : C12_{12}H12_{12}F3_3N
Molecular Weight : 239.23 g/mol
CAS Number : 17129-06-5

The structural representation of the compound highlights a trifluoromethyl group attached to a conjugated enone system, which is known to influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one exhibit significant antimicrobial properties. In vitro studies have shown that derivatives with similar structures can effectively inhibit bacterial growth, particularly against Escherichia coli and Staphylococcus aureus.

CompoundTarget BacteriaInhibition Zone (cm)
Compound AE. coli1.0
Compound BS. aureus0.5

These findings suggest that modifications to the benzyl and trifluoromethyl groups can enhance antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In studies involving human liver carcinoma cell lines (HepG2), several derivatives demonstrated cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

CompoundIC50 (µM)Cancer Cell Line
Derivative 115HepG2
Derivative 220HepG2

These results highlight the importance of the compound's structural features in modulating biological activity against cancer cells.

The proposed mechanism for the biological activity of this compound involves interaction with specific receptors or enzymes within microbial or cancerous cells. Molecular docking studies have suggested strong binding affinities to targets such as bacterial Fab-H and various cancer-related receptors.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound. The study found that modifications to the benzyl group significantly enhanced antibacterial activity against E. coli, demonstrating a clear structure-activity relationship (SAR).

Study on Anticancer Properties

Another significant study focused on the anticancer properties of this compound. The research indicated that certain derivatives exhibited selective cytotoxicity towards HepG2 cells while sparing normal liver cells. This selectivity is crucial for developing safer cancer therapeutics.

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